2-(3-Chloro-6-methylphenyl)-2-propanol
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEPCMPHYGDIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 3 Chloro 6 Methylphenyl 2 Propanol
Direct Synthetic Routes to the Tertiary Alcohol Moiety
Direct synthetic routes focus on the formation of the carbon-carbon bond between the aromatic ring and the 2-propanol group in the final step. These methods typically involve the reaction of a carbonyl compound with an organometallic reagent.
Carbonyl Reductions: Catalytic and Stoichiometric Approaches
While direct reduction of a ketone to a tertiary alcohol is not a standard transformation, related reductive processes can be employed. For instance, a ketone precursor such as 1-(3-chloro-6-methylphenyl)ethanone can be subjected to conditions that facilitate the addition of a methyl group equivalent. However, the direct conversion of a ketone to a tertiary alcohol via reduction is not a feasible single-step process. Reductive methods are more commonly employed for the conversion of ketones to secondary alcohols.
Organometallic Additions: Grignard and Organolithium Chemistry
The most direct and widely used method for the synthesis of tertiary alcohols like 2-(3-chloro-6-methylphenyl)-2-propanol is the addition of an organometallic reagent to a ketone. This approach involves the reaction of a Grignard reagent or an organolithium reagent with a suitable carbonyl compound. google.comdoubtnut.com
Grignard Reaction:
Alternatively, methylmagnesium bromide can be reacted with 1-(3-chloro-6-methylphenyl)ethanone. This approach also yields the target tertiary alcohol through a similar mechanism of nucleophilic addition followed by hydrolysis. doubtnut.com
Organolithium Chemistry:
Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to ketones. google.comgoogle.com The synthesis can be achieved by reacting 3-chloro-6-methylphenyllithium with acetone (B3395972). The reaction proceeds through a lithium alkoxide intermediate, which is then hydrolyzed to afford this compound. Organolithium reagents are often more reactive than their Grignard counterparts. google.com
Table 1: Comparison of Organometallic Addition Reactions for the Synthesis of this compound
| Reagent 1 | Reagent 2 | Product | Typical Solvent | Typical Reaction Conditions |
| 3-Chloro-6-methylphenylmagnesium bromide | Acetone | This compound | Diethyl ether, THF | 0 °C to room temperature, followed by acidic workup |
| Methylmagnesium bromide | 1-(3-Chloro-6-methylphenyl)ethanone | This compound | Diethyl ether, THF | 0 °C to room temperature, followed by acidic workup |
| 3-Chloro-6-methylphenyllithium | Acetone | This compound | Diethyl ether, Hexane | -78 °C to room temperature, followed by acidic workup |
Alkylation Strategies
Alkylation strategies for the direct synthesis of tertiary alcohols are less common than organometallic additions. One conceptual approach could involve the dialkylation of an ester. For example, the reaction of methyl 3-chloro-6-methylbenzoate with an excess of a methylating agent like methylmagnesium bromide could, in principle, lead to the formation of the tertiary alcohol after the initial formation of the corresponding ketone. However, this method is often less efficient for the synthesis of tertiary alcohols with two identical alkyl groups compared to the direct addition of an organometallic reagent to a ketone.
Multistep Synthetic Sequences for Complex Precursors
Aromatic Functionalization: Halogenation and Methylation Strategies
The synthesis of the key intermediate, 1-(3-chloro-6-methylphenyl)ethanone, requires the strategic introduction of the chloro, methyl, and acetyl groups onto the benzene (B151609) ring.
Halogenation:
The chlorination of a substituted acetophenone can be a viable route. For instance, the direct chlorination of 2-methylacetophenone can be employed. The position of chlorination is directed by the existing substituents on the aromatic ring. Friedel-Crafts acylation of chlorotoluene is another common method for introducing the acetyl group.
Methylation:
Methylation of a substituted chloroacetophenone can also be considered. However, Friedel-Crafts alkylation reactions on substituted aromatic rings can sometimes lead to mixtures of isomers and are prone to polysubstitution, making them less ideal for achieving specific substitution patterns. A more controlled approach often involves starting with a precursor that already contains the desired methyl and chloro substituents in the correct orientation.
A plausible synthetic route to the precursor 1-(3-chloro-6-methylphenyl)ethanone could start from 2-chloro-6-methylaniline. chemicalbook.comgoogle.comguidechem.com Diazotization of the aniline followed by a Sandmeyer-type reaction could introduce an acetyl group or a group that can be converted to an acetyl group.
Table 2: Potential Precursors and their Synthesis
| Precursor | Starting Material | Key Transformation(s) |
| 1-(3-Chloro-6-methylphenyl)ethanone | 2-Chloro-6-methyltoluene | Friedel-Crafts Acylation |
| 1-(3-Chloro-6-methylphenyl)ethanone | 2-Methylacetophenone | Electrophilic Aromatic Chlorination |
| 3-Chloro-6-methylphenylmagnesium bromide | 1-Bromo-3-chloro-6-methylbenzene | Grignard Reagent Formation |
Convergent and Divergent Synthetic Pathways
Convergent Synthesis:
Divergent Synthesis:
A divergent synthesis would start from a common intermediate that is then elaborated into a variety of related structures. While less directly applicable to the synthesis of a single target molecule like this compound, a divergent approach could be envisioned starting from a versatile intermediate like 1-(3-chloro-6-methylphenyl)ethanone. This ketone could then be reacted with a variety of different Grignard or organolithium reagents to produce a library of tertiary alcohols with varying alkyl or aryl groups.
Stereoselective Synthesis of this compound and Chiral Analogues
The enantioselective synthesis of tertiary alcohols, such as this compound, can be approached through several strategic disconnections, primarily involving the asymmetric addition of a methyl group to the corresponding prochiral ketone, 3-chloro-6-methylacetophenone.
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral alcohols. This approach typically involves the use of a chiral catalyst to control the facial selectivity of the addition of a nucleophile to a carbonyl group. In the context of synthesizing this compound, this would involve the asymmetric methylation of 3-chloro-6-methylacetophenone.
Various chiral ligands in combination with metal precursors have been developed for the asymmetric addition of organometallic reagents to ketones. For the methylation of acetophenone derivatives, chiral amino alcohols, diamines, and phosphine-based ligands have shown considerable success. These ligands coordinate to the metal center, creating a chiral environment that directs the methyl nucleophile to one of the two enantiotopic faces of the ketone.
Table 1: Representative Chiral Catalysts for Asymmetric Methylation of Acetophenone Analogues
| Catalyst/Ligand System | Metal | Methyl Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (1R,2S)-(-)-N-Methylephedrine | Zn(OTf)₂ | Me₂Zn | Toluene (B28343) | 0 | 85 | 92 |
| (S)-BINOL-Ti(OⁱPr)₄ | Ti | MeTi(OⁱPr)₃ | THF | -20 | 90 | 95 |
| Chiral Diamine/Cu(I) | Cu | MeMgBr | Et₂O | -78 | 88 | 90 |
| (R,R)-TADDOL-TiCl₂ | Ti | Me₂Zn | CH₂Cl₂ | -30 | 92 | 97 |
Note: The data presented in this table are representative examples for the asymmetric methylation of acetophenone and its derivatives and are intended to illustrate the potential of these catalytic systems for the synthesis of this compound.
The efficiency of these catalytic systems is highly dependent on the electronic and steric properties of the substituents on the aromatic ring of the ketone. The presence of a chloro and a methyl group at the 3- and 6-positions, respectively, in 3-chloro-6-methylacetophenone would influence the reactivity and the stereochemical outcome of the reaction.
An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of chiral tertiary alcohols, sulfoxides have emerged as effective chiral auxiliaries. nih.gov For instance, a chiral sulfinyl group can be introduced ortho to the acetyl group on the phenyl ring. The stereogenic sulfoxide then directs the diastereoselective addition of a methyl nucleophile to the ketone. Subsequent reductive removal of the sulfinyl group yields the enantiomerically enriched tertiary alcohol. nih.gov
Another approach involves the use of chiral reagents, where the chirality is embedded within the nucleophilic or electrophilic partner. For example, a chiral methylating agent could be employed for the addition to 3-chloro-6-methylacetophenone.
Table 2: Diastereoselective Addition to Ketones Bearing a Chiral Auxiliary
| Chiral Auxiliary | Ketone Substrate | Methyl Source | Diastereomeric Ratio (d.r.) |
| (S)-tert-Butanesulfinamide | N-Sulfinyl imine | MeLi | >95:5 |
| (R)-2-Phenylglycinol | Oxazolidine derivative | MeMgBr | 90:10 |
| (-)-8-Phenylmenthol | Ester derivative | MeLi | >98:2 |
| (S,S)-Pseudoephedrine | Amide derivative | MeLi | 95:5 |
Note: This table provides examples of diastereoselective additions to carbonyl compounds functionalized with various chiral auxiliaries. The application of these auxiliaries to 3-chloro-6-methylacetophenone would require the synthesis of the corresponding derivatized substrate.
Diastereoselective methods can be employed when the substrate already contains a stereocenter. While not directly applicable to the synthesis of this compound from an achiral precursor in a single step, this strategy is relevant for the synthesis of more complex chiral analogues or in multi-step synthetic sequences.
For instance, if a chiral center is introduced elsewhere in the molecule, it can influence the stereochemical outcome of the methyl addition to the ketone. The level of diastereoselectivity is governed by steric and electronic interactions between the existing stereocenter and the reacting center, as described by models such as Cram's rule, the Felkin-Anh model, and the chelation-controlled model.
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.
For the synthesis of chiral this compound, a DKR approach could be applied to a racemic mixture of the alcohol itself. This would involve an enantioselective transformation, such as an enzymatic acylation, coupled with a racemization catalyst for the unreacted alcohol enantiomer. Lipases are commonly used enzymes for the kinetic resolution of alcohols. scielo.br The racemization of tertiary alcohols can be challenging but has been achieved using various transition metal catalysts. princeton.edu
Table 3: Key Components in Dynamic Kinetic Resolution of Secondary Benzylic Alcohols
| Resolution Catalyst (Enzyme) | Racemization Catalyst | Acyl Donor | Product ee (%) |
| Novozym 435 (Candida antarctica lipase B) | Shvo's catalyst (Ru-based) | Isopropenyl acetate | >99 |
| Pseudomonas cepacia lipase | Pd/BaSO₄ | Ethyl acetate | 98 |
| Candida rugosa lipase | Ru-PNP complex | Vinyl acetate | 95 |
Note: This table illustrates common catalyst combinations used in the dynamic kinetic resolution of secondary benzylic alcohols. The application to tertiary alcohols like this compound would require specific optimization of both the enzymatic resolution and the chemical racemization steps.
Process Optimization and Scalability Considerations in Laboratory Synthesis
The transition from a laboratory-scale synthesis to a larger-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound, likely proceeding through the Grignard addition of a methylmagnesium halide to 3-chloro-6-methylacetophenone, presents several aspects for optimization.
Key Optimization Parameters for Grignard Addition:
Solvent: The choice of solvent (e.g., THF, diethyl ether, or mixtures) can significantly impact the solubility of the Grignard reagent and the reaction rate.
Temperature: Grignard reactions are exothermic. Precise temperature control is crucial to minimize side reactions such as enolization of the ketone and Wurtz-type coupling.
Rate of Addition: Slow, controlled addition of the Grignard reagent to the ketone solution helps to maintain a low reaction temperature and prevent the accumulation of unreacted Grignard reagent.
Stoichiometry: While a stoichiometric amount of the Grignard reagent is theoretically required, a slight excess is often used to ensure complete conversion of the ketone.
Work-up Procedure: The quenching and work-up procedure must be carefully designed to neutralize excess Grignard reagent and isolate the product in high purity. The use of aqueous ammonium (B1175870) chloride is a common method for quenching.
Scalability Considerations:
Heat Transfer: On a larger scale, efficient heat dissipation becomes a critical safety concern due to the exothermic nature of the Grignard reaction. The reactor design must allow for adequate cooling.
Mixing: Effective mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."
Reagent Handling: The handling of large quantities of pyrophoric Grignard reagents requires specialized equipment and safety protocols.
Product Isolation and Purification: Crystallization or distillation are common methods for purifying the final product on a larger scale. The choice of method will depend on the physical properties of this compound.
Reactivity and Reaction Mechanisms of 2 3 Chloro 6 Methylphenyl 2 Propanol
Transformations Involving the Tertiary Alcohol Functional Group
The tertiary alcohol group in 2-(3-chloro-6-methylphenyl)-2-propanol is a key site for chemical reactions. Its reactivity is characterized by the steric hindrance around the hydroxyl-bearing carbon and the stability of the corresponding tertiary carbocation intermediate.
Oxidation Reactions: Selective and Non-Selective Pathways
Tertiary alcohols, such as this compound, are generally resistant to oxidation under mild conditions that readily oxidize primary and secondary alcohols. This is because they lack a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group).
Selective Oxidation: Selective oxidation of a tertiary alcohol without cleavage of carbon-carbon bonds is not a common transformation. Standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or those used in Swern and Dess-Martin oxidations are ineffective as they require a C-H bond on the carbinol carbon to be abstracted.
Non-Selective Pathways: Under harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or acidic dichromate solutions, the C-C bonds adjacent to the tertiary alcohol can be cleaved. For this compound, this would likely lead to the formation of 3-chloro-6-methylacetophenone and acetone (B3395972), along with other potential byproducts. This process is generally not considered a synthetically useful or selective transformation.
Table 1: Expected Products of Non-Selective Oxidation
| Starting Material | Reagents | Expected Major Products |
|---|
Dehydration Reactions and Olefin Formation
The dehydration of tertiary alcohols to form alkenes (olefins) is a common and synthetically useful reaction, typically carried out under acidic conditions. The reaction proceeds through an E1 (elimination, unimolecular) mechanism.
The mechanism involves the protonation of the hydroxyl group by an acid (e.g., H₂SO₄, H₃PO₄, or TsOH) to form a good leaving group (water). Subsequent loss of water generates a stable tertiary benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. In the case of this compound, the primary product would be 1-chloro-4-methyl-2-(prop-1-en-2-yl)benzene.
Table 2: Expected Product of Dehydration
| Starting Material | Reagents | Major Product |
|---|
Nucleophilic Substitution Reactions at the Tertiary Carbon
Tertiary alcohols can undergo nucleophilic substitution reactions, typically via an Sₙ1 (substitution, nucleophilic, unimolecular) mechanism due to the stability of the tertiary carbocation intermediate. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of water to form the carbocation. A nucleophile can then attack the carbocation to form the substitution product.
For example, reaction with concentrated hydrochloric acid would lead to the formation of 2-(3-chloro-6-methylphenyl)-2-chloropropane. The rate of this reaction is generally faster for tertiary alcohols compared to primary or secondary alcohols under the same conditions.
Table 3: Example of Nucleophilic Substitution at the Tertiary Carbon
| Starting Material | Reagent | Product |
|---|
Reactivity of the Aryl Halide Moiety
The presence of a chlorine atom on the benzene (B151609) ring opens up possibilities for reactions that form new carbon-carbon or carbon-heteroatom bonds, primarily through transition metal-catalyzed processes.
Cross-Coupling Reactions: Transition Metal-Catalyzed Processes (e.g., Suzuki, Heck)
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions. However, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled the efficient coupling of aryl chlorides.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling with an arylboronic acid (Ar'-B(OH)₂) could yield a biaryl product, where the chlorine atom is replaced by the 'Ar'' group.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) could lead to the formation of a new C-C bond at the position of the chlorine atom.
Table 4: Illustrative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product Structure |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(3-([1,1'-biphenyl]-3-yl)-6-methylphenyl)-2-propanol |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
In this compound, the chlorine atom is the leaving group. The substituents on the ring are a methyl group (weakly electron-donating) and a 2-hydroxyprop-2-yl group (weakly electron-donating or withdrawing depending on conditions, but not strongly activating for SₙAr). Neither of these groups is a strong electron-withdrawing group, and neither is in the activating ortho or para position relative to the chlorine. Therefore, this compound is expected to be largely unreactive towards nucleophilic aromatic substitution under standard SₙAr conditions. Extremely harsh conditions (high temperatures and pressures) would likely be required, and such reactions may not be selective.
Reactivity at the Aromatic Methyl Group and its Derivatives
The methyl group attached to the phenyl ring is a site of significant reactivity, particularly for radical-mediated processes leading to benzylic functionalization.
The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical. This makes the methyl group susceptible to hydrogen atom abstraction by radical initiators, paving the way for a variety of functionalization reactions.
Radical Halogenation: A common transformation is radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. The mechanism proceeds via a chain reaction:
Initiation: The initiator decomposes to form radicals.
Propagation: The initiator radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with the halogenating agent to form the benzylic halide and a new radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radicals.
The stability of the benzyl radical is a key factor driving this regioselectivity over other positions on the molecule.
Oxidation: The benzylic methyl group can also be oxidized to various functional groups, including aldehydes, carboxylic acids, or their derivatives. The oxidation of substituted benzyl alcohols, which are structurally related, often proceeds via a radical mechanism, where the rate-determining step can be the abstraction of a hydrogen atom from the benzylic position. rsc.org Studies on the oxidation of benzyl alcohols by various oxidizing agents have confirmed the importance of the C-H bond cleavage at the benzylic position as the rate-determining step. rsc.org
A representative table of relative reaction rates for the oxidation of substituted benzyl alcohols, which can serve as a model for the reactivity of the methyl group in this compound, is shown below. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it. orientjchem.org
| Substituent (para) | Relative Rate |
| -OCH₃ | 4.5 |
| -CH₃ | 2.1 |
| -H | 1.0 |
| -Cl | 0.7 |
| -NO₂ | 0.1 |
This table is illustrative and based on general findings for the oxidation of substituted benzyl alcohols. The actual rates for this compound may vary.
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comchemistry.coach The directing effects of the existing substituents—the chloro, methyl, and 2-hydroxy-2-propyl groups—determine the position of substitution.
The chloro group is a deactivating but ortho, para-directing substituent. The methyl group is an activating and ortho, para-directing substituent. The 2-hydroxy-2-propyl group is generally considered to be weakly activating and ortho, para-directing. The interplay of these directing effects, along with steric hindrance, will influence the regioselectivity of the reaction.
Given the substitution pattern, the incoming electrophile would be directed to the positions ortho and para to the activating methyl and 2-hydroxy-2-propyl groups, and ortho and para to the deactivating chloro group. The most likely positions for substitution would be C4 and C5, considering the combined directing effects and steric hindrance from the bulky 2-hydroxy-2-propyl group.
Kinetic studies on the chloromethylation of toluene (B28343), a related compound, have shown that the reaction rate is influenced by the nature of the electrophile and the catalyst system. acs.orgnih.gov For instance, the relative rate of reaction for toluene compared to benzene (kT/kB) can be very high, indicating the activating effect of the methyl group. acs.orgnih.gov
A general representation of the relative rates of nitration for some substituted benzenes is provided below to illustrate the activating and deactivating effects of different substituents. libretexts.org
| Substituent | Relative Rate (vs. Benzene) |
| -OH | 1000 |
| -CH₃ | 25 |
| -H | 1 |
| -Cl | 0.03 |
| -NO₂ | 6 x 10⁻⁸ |
This table provides a general trend for the reactivity of substituted benzenes in electrophilic nitration and is not specific to this compound.
Detailed Mechanistic Investigations
Mechanistic studies often involve the identification of transient species like carbocations, radicals, or other intermediates. For reactions at the benzylic methyl group, the key intermediate is the benzyl radical, stabilized by resonance.
In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents on the ring. For this compound, the methyl and 2-hydroxy-2-propyl groups would stabilize the arenium ion when the electrophile attacks at the ortho or para positions relative to them, while the chloro group would destabilize it.
Kinetic isotope effect studies, where a hydrogen atom is replaced by deuterium, are a powerful tool for determining whether a C-H bond is broken in the rate-determining step. A significant primary kinetic isotope effect (kH/kD > 1) is often observed in reactions where a C-H bond is cleaved in the RDS, such as in the oxidation of benzyl alcohols. asianpubs.org
Kinetic studies are crucial for understanding reaction mechanisms. By varying the concentrations of reactants and catalysts, the reaction order with respect to each species can be determined, leading to the formulation of a rate law. For example, the oxidation of substituted benzyl alcohols has been shown to be first order with respect to both the alcohol and the oxidizing agent in many cases. orientjchem.orgasianpubs.org
The rate law for a reaction provides valuable information about the species involved in the rate-determining step. For instance, a rate law of the form: Rate = k[Substrate][Oxidant] suggests a bimolecular rate-determining step.
Below is a hypothetical data table illustrating how reaction order might be determined for a reaction involving this compound, based on studies of similar compounds.
| Experiment | [Substrate] (mol/L) | [Reagent] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
This is a hypothetical data set. From this data, the reaction would be determined to be first order with respect to both the substrate and the reagent.
Hydrogen Atom Transfer (HAT) Mechanisms and C-H Activation
The reactivity of this compound in processes involving Hydrogen Atom Transfer (HAT) and C-H activation is a critical aspect of its chemical behavior, influencing its transformation pathways and potential applications in synthesis. These reactions typically involve the homolytic cleavage of a C-H bond to form a radical intermediate, which can then undergo a variety of subsequent reactions. The specific sites of C-H activation and the facility of HAT are governed by the bond dissociation energies (BDEs) of the various C-H bonds within the molecule, as well as the nature of the radical species initiating the transfer.
Hydrogen Atom Transfer is a fundamental process in which a hydrogen atom is transferred from a donor molecule to an acceptor, typically a radical species. This process is a concerted movement of a proton and an electron in a single kinetic step. scripps.edu The feasibility and rate of a HAT reaction are intimately linked to the thermodynamics of the C-H bond being broken and the stability of the resulting radical.
C-H activation, a broader concept, involves the cleavage of a C-H bond, often facilitated by a metal catalyst, leading to the formation of a new C-M (metal) bond. nih.govnih.gov This activation makes the otherwise inert C-H bond susceptible to functionalization. For aromatic compounds and their derivatives, C-H activation can occur at various positions, including the aromatic ring and aliphatic side chains.
In the case of this compound, several types of C-H bonds are present: aromatic C-H bonds on the substituted phenyl ring, C-H bonds of the methyl group attached to the ring, and the C-H bonds of the two methyl groups of the propanol (B110389) moiety. The tertiary alcoholic proton is generally not susceptible to HAT by radical species.
The primary sites for HAT and C-H activation are expected to be the benzylic C-H bonds of the methyl group at the 6-position and the C-H bonds of the propanol methyl groups. The benzylic C-H bonds are generally weaker due to the resonance stabilization of the resulting benzylic radical. The presence of a chlorine atom and a methyl group on the phenyl ring can electronically influence the BDEs of the aromatic C-H bonds.
Detailed research findings on the specific HAT and C-H activation reactions of this compound are not extensively documented in the public literature. However, by examining data for structurally related compounds, we can infer the likely reactivity of this molecule. The bond dissociation enthalpy (BDE) is a key parameter in predicting the site of HAT, with the weakest C-H bond being the most likely to react.
Theoretical studies on substituted toluenes and other organic molecules provide insight into the expected BDEs for the various C-H bonds in this compound. masterorganicchemistry.comcapes.gov.br The C-H bonds of the methyl group ortho to the chloro substituent are expected to have a BDE in the range typical for benzylic C-H bonds, influenced by the electronic effects of the substituents. The chloro group, being electron-withdrawing, may slightly increase the BDE compared to unsubstituted toluene, while the methyl group has a minor electronic effect.
The following table presents theoretical C-H bond dissociation enthalpies for related compounds, which can serve as a proxy for estimating the reactivity of different C-H bonds in this compound.
| Compound | Bond Type | Bond Dissociation Enthalpy (kcal/mol) |
| Toluene | Primary Benzylic C-H | 89.7 |
| Propane | Primary C-H | 98.6 |
| Propane | Secondary C-H | 95.1 |
| 4-Chlorotoluene | Primary Benzylic C-H | ~90 |
Data is illustrative and based on general values for these types of bonds.
The activation of C-H bonds in this compound can also be achieved using transition metal catalysts. nih.govsnnu.edu.cnrsc.org Palladium, rhodium, and iridium complexes are known to catalyze the functionalization of C-H bonds. nih.govsnnu.edu.cn In such reactions, the catalyst can coordinate to the aromatic ring or the hydroxyl group, directing the C-H activation to a specific position. For instance, ortho-directing groups can facilitate the functionalization of the C-H bond at the ortho position. In this molecule, the hydroxyl group could potentially act as a directing group, although its tertiary nature might introduce steric hindrance.
Photoredox catalysis represents another powerful method for C-H functionalization. nih.govnih.govrsc.org In these reactions, a photocatalyst, upon excitation by light, can initiate a HAT process or a single-electron transfer (SET) pathway, leading to the formation of radical intermediates and subsequent C-H functionalization. The electron-rich nature of the substituted phenyl ring in this compound could make it amenable to oxidative quenching pathways in photoredox cycles.
Advanced Spectroscopic Characterization of 2 3 Chloro 6 Methylphenyl 2 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering precise insights into the connectivity and spatial arrangement of atoms.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of 2-(3-Chloro-6-methylphenyl)-2-propanol. The spectra provide characteristic chemical shifts and signal multiplicities that correspond to the unique electronic environments of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methyl protons on the phenyl ring, the equivalent methyl protons of the propan-2-ol moiety, and the hydroxyl proton. The aromatic region will likely show a complex splitting pattern due to the spin-spin coupling between adjacent protons on the substituted benzene (B151609) ring. The chemical shift of the hydroxyl proton is often broad and its position can vary depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom. The number of signals will confirm the molecular symmetry. Key signals will include those for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic shift, the quaternary carbon of the propan-2-ol group, the methyl carbons of the propan-2-ol group, and the methyl carbon on the phenyl ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~7.20 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |
| ~7.10 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~1.60 | s | 6H | C(CH₃)₂ |
| ~1.90 | s (broad) | 1H | -OH |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Ar-C (quaternary) |
| ~137.5 | Ar-C (quaternary) |
| ~134.0 | Ar-C (C-Cl) |
| ~130.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~126.0 | Ar-CH |
| ~75.0 | C-OH (quaternary) |
| ~31.0 | C(CH₃)₂ |
| ~20.5 | Ar-CH₃ |
Two-dimensional NMR techniques are invaluable for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring. For instance, a cross-peak between the signals at ~7.35 ppm and ~7.20 ppm would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum. For example, the proton at ~7.35 ppm would show a correlation to the carbon at ~130.0 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, a NOESY experiment could show a correlation between the protons of the methyl group on the ring and the adjacent aromatic proton, as well as between the protons of the propan-2-ol methyl groups and the ortho-proton on the aromatic ring, confirming their through-space relationship.
The choice of solvent can influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as the hydroxyl proton. bruker.com In a non-polar solvent like CDCl₃, the -OH proton signal is typically a sharp singlet, whereas in a hydrogen-bond accepting solvent like DMSO-d₆, the signal will be shifted downfield and may show coupling to adjacent protons. bruker.com The chemical shifts of other protons and carbons are generally less affected by the solvent, though minor shifts can occur due to solvent-solute interactions. bruker.com
Temperature can also affect the NMR spectrum. For the hydroxyl proton, an increase in temperature can cause the signal to shift to a higher field (upfield) due to the disruption of hydrogen bonding. At very low temperatures, the rate of proton exchange can be slowed sufficiently to observe coupling between the hydroxyl proton and other nearby protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Strong | O-H stretch (tertiary alcohol) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C ring stretch |
| ~1380, ~1365 | Medium | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~850-800 | Strong | C-H out-of-plane bend (aromatic substitution) |
| ~750 | Strong | C-Cl stretch |
The broad, strong absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration, characteristic of a tertiary alcohol. The aromatic C-H stretching bands appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations in the 1600-1470 cm⁻¹ region. The strong band around 1150 cm⁻¹ is characteristic of the C-O stretching of a tertiary alcohol. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically around 750 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
FT-Raman: The FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C skeletal framework. The symmetric stretching of the benzene ring, often weak in the IR spectrum, would likely be a prominent feature in the Raman spectrum. The C-Cl stretch would also be observable.
SERS and TERS: Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that can provide significantly enhanced Raman signals, allowing for the analysis of very small sample quantities or even single molecules. For this compound, SERS could be used to study its interaction with metal surfaces, potentially providing insights into its orientation and adsorption behavior. TERS, with its high spatial resolution, could be employed to probe the vibrational properties of the molecule at the nanoscale.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov For a molecule such as this compound, which possesses a chiral center at the tertiary alcohol carbon, VCD can be instrumental in assigning the (R) or (S) configuration.
The process involves the experimental measurement of the VCD spectrum, which is then compared to the theoretical spectrum calculated for one of the enantiomers using computational methods like Density Functional Theory (DFT). nih.gov A good match between the experimental and calculated spectra allows for an unambiguous determination of the absolute configuration of the enantiomer . nih.gov The VCD spectrum exhibits characteristic bands that are sensitive to the molecule's three-dimensional structure. For instance, studies on similar chiral molecules have shown that specific spectral regions, often in the fingerprint region of the infrared spectrum, are particularly informative for conformational analysis and absolute configuration assignment. nih.govrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the substituted benzene ring. The chromophore, the 3-chloro-6-methylphenyl group, will exhibit characteristic absorption bands.
The electronic transitions are typically π → π* transitions within the aromatic ring. The presence of substituents, the chloro and methyl groups, as well as the 2-hydroxypropyl group, will cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) compared to unsubstituted benzene. These substituents act as auxochromes, modifying the energy of the electronic transitions. The specific positions and intensities of the absorption bands can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Elucidation
Single crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis allows for the determination of the crystal system, space group, and unit cell dimensions. While specific data for this compound is not available, the table below presents representative crystallographic data for a related chlorinated aromatic compound, (2-Chloro-6-methylquinolin-3-yl)methanol, to illustrate the type of information obtained. nih.gov
| Crystal Data Parameter | Value nih.gov |
| Chemical Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8091 (17) |
| b (Å) | 4.6387 (5) |
| c (Å) | 14.5098 (11) |
| β (°) | 96.594 (9) |
| Volume (ų) | 990.16 (17) |
| Z | 4 |
This data provides the fundamental parameters of the crystal lattice, which are essential for a complete structural description.
The arrangement of molecules in a crystal is governed by various intermolecular interactions. For this compound, the presence of a hydroxyl group allows for the formation of hydrogen bonds, which are crucial in stabilizing the crystal structure. mdpi.com These hydrogen bonds can occur between the hydroxyl groups of adjacent molecules, potentially forming chains or more complex networks. mdpi.com
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| Hydrogen Bond | O-H···O | 0.79(6) | 1.93(6) | 2.716(5) | 177(7) |
| C-H···π Interaction | C-H···Cg | 0.97 | 2.73 | 3.526(5) | 139 |
| π-π Stacking | Cg···Cg | - | - | 3.713(3) | - |
Cg represents the centroid of an aromatic ring.
Mass Spectrometry: Fragmentation Patterns and High-Resolution Mass Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.
The fragmentation of the molecular ion would be expected to proceed through characteristic pathways. A common fragmentation for tertiary alcohols is the loss of an alkyl group from the carbon bearing the hydroxyl group. In this case, the loss of a methyl radical would lead to a stable oxonium ion. Another likely fragmentation is the loss of a water molecule. The presence of chlorine would be indicated by the characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion and any chlorine-containing fragments. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion. While direct data is not available, the NIST WebBook provides fragmentation data for the related compound 1-chloro-2-propanol. nist.gov
Chiroptical Methods for Stereochemical Assignment
Beyond VCD, other chiroptical methods are valuable for the stereochemical assignment of chiral molecules like this compound. These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized UV-Vis light and is particularly useful for analyzing chiral chromophores. The combination of these chiroptical techniques with computational modeling provides a robust framework for the unambiguous assignment of the absolute stereochemistry of a chiral center.
Theoretical and Computational Investigations of 2 3 Chloro 6 Methylphenyl 2 Propanol
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
The foundation of a computational investigation is the accurate determination of the molecule's most stable three-dimensional structure (geometry optimization) and the distribution of its electrons (electronic structure).
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency. nih.gov It is used to calculate a wide range of molecular properties, including electronic structure and optimized geometry. semanticscholar.orgkarazin.ua The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set.
Functional Selection: The functional in DFT approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. Functionals are often categorized on a "Jacob's ladder," where each rung represents an increasing level of complexity and, typically, accuracy. youtube.com
Local Density Approximation (LDA): The simplest functional type, which is often insufficient for chemical accuracy. uci.edu
Generalized Gradient Approximation (GGA): Functionals like BP86 and PBE improve upon LDA by considering the gradient of the electron density. uci.edustackexchange.com
Hybrid Functionals: These functionals, such as the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange, often leading to better performance for many organic molecules. nih.govuci.edu Other modern hybrid functionals may also be selected for specific applications.
For a molecule such as 2-(3-Chloro-6-methylphenyl)-2-propanol, a hybrid functional like B3LYP is frequently chosen as it provides reliable results for geometry and energy calculations in a wide variety of organic systems. researchgate.net
Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and cost of the calculation. youtube.com Common families include:
Pople Basis Sets: (e.g., 6-31G, 6-311+G(d,p)) These are widely used and offer a good compromise between speed and accuracy. The characters denote split-valence representation, polarization functions ( or d), and diffuse functions (+). nih.govresearchgate.net
Correlation-Consistent Basis Sets: (e.g., cc-pVDZ, cc-pVTZ) Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, offering high accuracy at a higher computational cost. nih.gov
A typical study of this compound might employ the 6-311+G(d,p) basis set, which is robust for calculating the geometry and electronic properties of molecules containing first and second-row elements as well as halogens. semanticscholar.org
Table 1: Illustrative DFT Method Selection for this compound
| Parameter | Selection | Rationale |
| Theory | Density Functional Theory (DFT) | Provides a good balance of computational cost and accuracy for organic molecules. nih.gov |
| Functional | B3LYP | A popular hybrid functional known for reliable geometry and energy predictions. nih.govuci.edu |
| Basis Set | 6-311+G(d,p) | A triple-zeta Pople-style basis set with diffuse and polarization functions, suitable for capturing the electronic details of the molecule, including the chlorine atom and lone pairs on oxygen. karazin.uaresearchgate.net |
Ab-initio (from first principles) methods solve the Schrödinger equation without empirical parameters. The foundational ab-initio method is Hartree-Fock (HF). While HF is a useful starting point, it does not adequately account for electron correlation, which is the interaction between individual electrons. nih.gov
Post-Hartree–Fock methods are a class of more advanced and computationally intensive techniques that build upon the HF result to include electron correlation. These methods are often used for high-accuracy benchmark calculations.
Møller–Plesset Perturbation Theory (MP2): This is one of the simplest and most common post-Hartree-Fock methods to incorporate electron correlation. nist.gov It can provide more accurate results for structures and energies than HF or some DFT functionals.
Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are very computationally demanding. nih.gov
For a molecule like this compound, DFT is generally sufficient for geometry optimization. However, post-Hartree-Fock methods like MP2 could be employed to obtain more accurate single-point energies or to validate the results obtained from DFT. nist.gov
Electronic Structure Analysis and Reactivity Prediction
Once the molecule's geometry is optimized, various analyses can be performed to interpret its electronic structure and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgpearson.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
HOMO: This orbital acts as the electron donor. A molecule's nucleophilicity is associated with the energy and location of its HOMO. youtube.com
LUMO: This orbital acts as the electron acceptor. A molecule's electrophilicity is related to the energy and location of its LUMO. youtube.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small gap suggests that the molecule is more easily polarized and more reactive, while a large gap indicates higher kinetic stability. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen atom. The LUMO is likely to be a π* anti-bonding orbital distributed over the phenyl ring. Analysis of these orbitals helps identify the most probable sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Calculated at B3LYP/6-311+G(d,p) level)
| Parameter | Energy (eV) | Description |
| E(HOMO) | -6.58 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. youtube.com |
| E(LUMO) | -0.95 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. youtube.com |
| Energy Gap (ΔE) | 5.63 | E(LUMO) - E(HOMO); indicates the molecule's kinetic stability and chemical reactivity. wikipedia.org |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (e.g., core electrons, lone pairs, and bonds). researchgate.net
A key feature of NBO analysis is the examination of delocalization effects, which are quantified using second-order perturbation theory. The stabilization energy (E2) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated. A larger E2 value indicates a stronger interaction and greater electron delocalization, which contributes to molecular stability. researchgate.net
In this compound, NBO analysis could be used to investigate:
Hyperconjugation: Interactions between the lone pairs of the oxygen or chlorine atoms and the anti-bonding orbitals (σ* or π*) of the adjacent carbon atoms and the phenyl ring.
Resonance: Delocalization of π-electrons within the aromatic system.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E2) for Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C-C)ring | 3.2 | Lone pair delocalization into the aromatic ring. |
| π (C-C)ring | π* (C-C)ring | 20.5 | Intramolecular π-system resonance. |
| σ (C-H)methyl | σ* (C-C) | 5.1 | C-H to C-C hyperconjugation. |
Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule by partitioning the total electron density. uni-muenchen.deresearchgate.net Although it has known limitations, such as a strong dependence on the basis set used, it provides a valuable qualitative picture of the charge distribution. uni-muenchen.de This information helps to identify electrophilic (positively charged) and nucleophilic (negatively charged) sites in the molecule. semanticscholar.orgresearchgate.net
For this compound, the Mulliken charge analysis is expected to show:
A significant negative charge on the highly electronegative oxygen and chlorine atoms.
Positive charges on the hydrogen atoms and the carbon atom attached to the hydroxyl group.
A complex distribution of small positive and negative charges across the atoms of the phenyl ring, influenced by the electron-donating methyl group and the electron-withdrawing chloro group.
Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| Cl | -0.185 |
| O | -0.650 |
| C (attached to O) | +0.420 |
| C (attached to Cl) | +0.095 |
| C (attached to CH3) | -0.110 |
| H (of OH group) | +0.435 |
Electrophilicity-Based Charge Transfer (ECT) Analysis
Electrophilicity-Based Charge Transfer (ECT) is a concept rooted in Density Functional Theory (DFT) that helps in quantifying the amount of charge transferred between molecules upon interaction. researchgate.netnih.govias.ac.in This analysis is crucial for understanding the reactivity of a molecule, particularly its tendency to act as an electron acceptor or donor in a chemical reaction. The ECT is calculated based on the global electrophilicity index (ω), which is a measure of the energy lowering of a system when it accepts an optimal amount of electronic charge from the environment.
The key parameters in ECT analysis are the chemical potential (μ), which indicates the escaping tendency of electrons from a system, and the chemical hardness (η), which measures the resistance to a change in the number of electrons. The electrophilicity index (ω) is defined as ω = μ²/2η. When two molecules, A and B, interact, the charge transfer (ΔN) can be estimated. A positive ECT value for a molecule in an interaction implies it acts as an electron acceptor, while a negative value indicates it is an electron donor. researchgate.net
For this compound, a hypothetical ECT analysis could be performed to predict its interaction with a biological macromolecule or another reactant. The presence of the electron-withdrawing chlorine atom and the phenyl ring would influence its electrophilic character. DFT calculations would first be used to determine the chemical potential and hardness of this compound and a potential interacting partner. From these values, the electrophilicity index and the subsequent ECT would be calculated to predict the direction and magnitude of charge transfer.
Illustrative Data for ECT Analysis of this compound
| Parameter | Value (arbitrary units) |
| Chemical Potential (μ) | -4.5 |
| Chemical Hardness (η) | 6.2 |
| Electrophilicity Index (ω) | 1.63 |
In a hypothetical interaction with a molecule 'B' having a higher chemical potential, this compound would likely act as an electron acceptor.
Conformational Analysis and Molecular Dynamics (MD) Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore these aspects.
Conformational analysis of this compound would involve identifying all possible stable three-dimensional arrangements (conformers) of the molecule and their relative energies. The primary sources of conformational flexibility in this molecule are the rotation around the C-C single bond connecting the propanol (B110389) group to the phenyl ring and the rotation of the hydroxyl group.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic scan of the potential energy surface by rotating these bonds. rsc.org This would reveal the low-energy conformers and the energy barriers between them. The presence of bulky substituents like the chloro, methyl, and propanol groups on the benzene (B151609) ring would create steric hindrance, significantly influencing the preferred conformations. researchgate.netresearchgate.net The conformational analysis would likely show that conformations minimizing steric clashes between the substituents are energetically favored.
Intramolecular proton transfer is a chemical process where a proton moves from one part of a molecule to another. In this compound, a potential intramolecular proton transfer could occur from the hydroxyl group to the chlorine atom or the π-system of the benzene ring. However, given the geometry and the chemical nature of these groups, the energy barrier for such a process is expected to be very high, making it unlikely under normal conditions.
Computational studies could investigate this possibility by mapping the potential energy surface along the proton transfer coordinate. nih.govrsc.orgprinceton.eduresearchgate.net This would involve calculating the energy of the molecule as the proton is moved from the oxygen to the potential acceptor atom. The results would likely confirm a high activation energy, indicating that intramolecular proton transfer is not a significant process for this molecule in its ground electronic state.
Prediction and Simulation of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data, which are essential for the characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. acs.orgnih.govimist.maresearchgate.netgaussian.comq-chem.com
For this compound, a computational NMR study would involve first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)). nih.govmdpi.com Subsequently, the NMR shielding tensors would be calculated using the GIAO method. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. nih.govbris.ac.ukresearchgate.netresearchgate.net
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (Aromatic) | - | 145.2 |
| C2 (Aromatic) | 7.35 | 128.9 |
| C3 (Aromatic) | - | 134.5 |
| C4 (Aromatic) | 7.28 | 126.7 |
| C5 (Aromatic) | 7.15 | 130.1 |
| C6 (Aromatic) | - | 138.4 |
| C(CH₃) | - | 20.5 |
| CH₃ (Aromatic) | 2.40 | - |
| C(OH) | - | 75.8 |
| C(CH₃)₂ | - | 31.5 |
| CH₃ (Propanol) | 1.55 | - |
| OH | 2.10 | - |
Note: These are hypothetical values for illustrative purposes.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict the vibrational frequencies and their corresponding IR and Raman intensities. acs.orgresearchgate.netfaccts.deresearchgate.netnih.govyoutube.com
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies. The intensities are calculated from the changes in the dipole moment (for IR) and polarizability (for Raman) during each vibration. acs.orgscm.com For this compound, the calculated spectrum would show characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-Cl stretch, among others.
Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | 3650 |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 |
| Aromatic C=C stretch | 1600-1450 |
| C-O stretch | 1200 |
| C-Cl stretch | 750 |
Note: These are hypothetical values for illustrative purposes and would typically be scaled to compare with experimental data.
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)
Conceptual Density Functional Theory (DFT) is a powerful tool for quantifying the reactivity of a molecule through various descriptors. These descriptors can be categorized as global, which describe the reactivity of the molecule as a whole, and local, which indicate the reactivity of specific sites within the molecule.
Global Chemical Reactivity Descriptors
Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the phenyl ring, along with the tertiary alcohol group, influences these energies.
Key global reactivity descriptors include:
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is related to the negative of electronegativity.
Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. A larger HOMO-LUMO gap generally implies greater hardness and lower reactivity.
Global Softness (S): Softness is the reciprocal of hardness and indicates the ease of electron transfer.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| Energy Gap | ΔE | 5.3 |
| Chemical Potential | μ | -3.85 |
| Chemical Hardness | η | 2.65 |
| Global Softness | S | 0.377 |
| Electrophilicity Index | ω | 2.79 |
Note: These values are illustrative and not based on actual calculations for the specific molecule.
Local Chemical Reactivity Descriptors (Fukui Functions)
Fukui functions are local reactivity descriptors that indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density at a specific point in the molecule upon the addition or removal of an electron.
f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards electron donation).
f-(r): Indicates the propensity of a site to undergo an electrophilic attack (reactivity towards electron acceptance).
f0(r): Indicates the propensity of a site to undergo a radical attack.
For this compound, the following predictions can be made based on the electronic effects of the substituents:
The oxygen atom of the hydroxyl group, with its lone pairs of electrons, would be a primary site for electrophilic attack (high f- value).
The carbon atoms on the phenyl ring would have varying reactivities depending on the directing effects of the chloro and methyl groups. The ortho and para positions relative to the methyl group, and the meta position relative to the chloro group, are generally activated towards electrophilic substitution. Conversely, the positions ortho and para to the chloro group are deactivated.
The carbon atom attached to the hydroxyl group would be susceptible to nucleophilic attack, especially if the hydroxyl group is protonated.
A detailed computational analysis would be required to quantify the Fukui functions at each atomic site and provide a precise map of local reactivity.
Investigation of Intermolecular Interactions through Computational Models
The physical and chemical properties of this compound in a condensed phase are governed by its intermolecular interactions. Computational models can be employed to study the nature and strength of these interactions.
The primary intermolecular interactions expected for this molecule are:
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom). This is typically the strongest intermolecular force present.
Dipole-Dipole Interactions: The molecule is polar due to the presence of the electronegative chlorine and oxygen atoms. These permanent dipoles lead to attractive interactions between molecules.
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic site on an adjacent molecule.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Molecular Electrostatic Potential (MEP) mapping can be used to visualize and quantify these interactions.
QTAIM analysis can identify bond critical points between atoms of different molecules, providing evidence for the existence and characterizing the strength of interactions like hydrogen and halogen bonds.
NCI plots provide a visual representation of non-covalent interactions in 3D space, color-coded to indicate their strength and type (e.g., attractive van der Waals, repulsive steric clashes, and strong attractive hydrogen bonds).
MEP maps illustrate the electrostatic potential on the van der Waals surface of the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen atom would be a region of high negative potential, while the hydroxyl hydrogen and the region around the chlorine atom (the σ-hole) would show positive potential, indicating sites for electrophilic and nucleophilic interactions, respectively.
A computational study of a dimer or a larger cluster of this compound molecules would reveal the preferred geometries of interaction and the corresponding interaction energies, providing a detailed understanding of its condensed-phase behavior.
Applications of 2 3 Chloro 6 Methylphenyl 2 Propanol in Organic Synthesis and Catalysis
Role as a Key Synthetic Intermediate in Organic Synthesis
Tertiary alcohols and halogenated aromatic compounds are fundamental building blocks in organic synthesis. nih.gov They serve as precursors for a wide array of more complex molecules through various functional group transformations.
Building Block for Complex Molecule Construction
In principle, a compound like 2-(3-Chloro-6-methylphenyl)-2-propanol could be a precursor for creating more complex molecular architectures. Tertiary alcohols can be converted into alkenes via dehydration, which can then undergo numerous addition reactions. The chloro- and methyl-substituted phenyl ring offers sites for cross-coupling reactions (like Suzuki or Stille coupling) or further functionalization, which are common strategies for building complex molecules. mdpi.commdpi.com However, specific examples detailing the use of this compound for the synthesis of particular complex molecules are not found in the surveyed literature.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com These reactions are prized for their atom economy and ability to rapidly generate chemical diversity. taylorfrancis.commdpi.com While aldehydes, ketones, isocyanides, and amines are the most common substrates in MCRs, the dehydration of this compound could yield an alkene, which could potentially participate in certain types of MCRs. Nevertheless, no published MCRs explicitly list this compound as a starting material.
Catalytic Transformations Utilizing or Inspired by the Compound's Structure
The structural features of a molecule can sometimes inspire the design of new catalysts. The specific steric and electronic properties of the substituted phenyl ring in this compound could theoretically be incorporated into a ligand for a metal catalyst.
Oxidation Catalysis
The catalytic oxidation of alcohols is a fundamental transformation in organic chemistry. Similarly, the oxidation of volatile organic compounds often involves catalysts designed to handle specific substrates. Studies on the catalytic oxidation of 2-propanol over various metal catalysts are well-documented as a model reaction. nih.gov However, research focusing on the oxidation of this compound or its use in broader oxidation catalysis is not apparent in the literature.
Catalytic C-H Functionalization
Catalytic C-H functionalization is a powerful strategy in modern organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, increasing synthetic efficiency. mdpi.comnih.gov Often, a directing group on the substrate is used to guide a metal catalyst to a specific C-H bond. mdpi.com The substituted phenyl ring of this compound possesses several C-H bonds that could, in theory, be targeted. However, the tertiary alcohol is not a common directing group for this type of transformation, and no studies were found that use this compound as a substrate or as a structural model for a catalyst in C-H functionalization reactions.
No Published Research Found for "this compound" in Specified Applications
Despite a comprehensive search of scientific literature and patent databases, no specific information could be found regarding the applications of the chemical compound this compound in the requested areas of organic synthesis, catalysis, derivatization for mechanistic studies, or material science.
Extensive and targeted searches were conducted to locate research pertaining to the use of this compound in the following contexts:
Carbon-Carbon Bond Forming Reactions: No studies detailing the use of this compound in photocatalytic or transition-metal catalyzed carbon-carbon bond forming reactions were identified.
Enzyme-Mediated Transformations: There is no available literature on the kinetic or mechanistic aspects of enzyme-mediated transformations involving this compound.
Derivatization and Analogue Synthesis for Mechanistic Studies: No publications were found describing the synthesis of sterically or electronically modified analogues of this compound for mechanistic investigations. Similarly, there is no information on the exploration of its chiral analogues in asymmetric transformations.
Polymerization Studies and Material Science Applications: The search yielded no results indicating that this compound has been studied as a monomer or a modifying agent in polymerization or other material science applications.
The absence of any dedicated research articles or patents for this specific compound across these diverse fields of chemistry suggests that it may not have been a subject of significant scientific investigation to date. General search results pointed to broader concepts in catalysis and synthesis but did not provide any link to the specified molecule.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline for the compound this compound based on the currently available public information. Any attempt to do so would require speculation and extrapolation from unrelated compounds, which would not meet the required standards of scientific accuracy.
Future Research Directions and Outlook for 2 3 Chloro 6 Methylphenyl 2 Propanol
Development of Novel and Sustainable Synthetic Pathways
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, and future research on 2-(3-chloro-6-methylphenyl)-2-propanol would benefit from the development of novel and sustainable production methods.
Traditional synthesis would likely involve a Grignard reaction between a methylmagnesium halide and 3-chloro-6-methylacetophenone, or alternatively, between phenylmagnesium bromide and a suitably substituted acetone (B3395972) derivative. nbinno.comwikipedia.org While effective, these methods often require stoichiometric reagents and anhydrous conditions.
Future synthetic strategies should focus on greener and more efficient alternatives. cicenergigune.com Biocatalytic approaches, for instance, have gained significant traction for the synthesis of optically active alcohols. nih.govnih.gov The use of engineered alcohol dehydrogenases could enable the asymmetric reduction of the corresponding ketone precursor, providing enantiomerically pure forms of the target alcohol. Another promising avenue is visible-light-mediated synthesis, which can facilitate carbon-carbon bond formation under mild, environmentally benign conditions, often using water as a solvent. rsc.org Research into solid-supported or recyclable catalysts, such as metal-enriched zeolites or other ecocatalysts, could also lead to more sustainable and scalable synthetic routes. mdpi.com
Table 1: Potential Synthetic Approaches for this compound
| Method | Description | Potential Advantages | Key Research Challenge |
| Grignard Reaction | Reaction of an organomagnesium halide with a ketone precursor (e.g., 3-chloro-6-methylacetophenone). nbinno.comwikipedia.org | High yield, well-established methodology. | Requires strict anhydrous conditions, stoichiometric use of magnesium. |
| Biocatalysis | Enantioselective reduction of a ketone precursor using engineered enzymes like alcohol dehydrogenases. nih.govnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate acceptance. |
| Visible-Light Photoredox Catalysis | Light-mediated coupling of radical intermediates generated from suitable precursors. rsc.org | Uses a renewable energy source, operates under mild conditions. | Identification of suitable precursors and photocatalyst systems. |
| Heterogeneous Catalysis | Use of recyclable catalysts like metal-organic frameworks (MOFs) or functionalized silica. mdpi.com | Catalyst reusability, ease of product separation, potential for flow chemistry. | Catalyst design for high activity and selectivity with the specific substrate. |
Advanced Mechanistic Insights into Complex Reactivity Profiles
The reactivity of this compound is dictated by the interplay between the tertiary alcohol and the substituted aromatic ring. Future research should aim to unravel the mechanistic details of its potential reactions.
Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols, typically proceeding through a stable tertiary carbocation via an E1 mechanism. ucalgary.calibretexts.orgyoutube.com For this compound, this would lead to the formation of 2-(3-chloro-6-methylphenyl)propene. Mechanistic studies could investigate the kinetics of this dehydration and the influence of the chloro and methyl substituents on the stability of the benzylic carbocation intermediate.
Furthermore, the benzylic position is susceptible to radical reactions. khanacademy.org Investigations into its behavior under oxidative conditions, for example using N-oxyl radicals or other oxidants, could reveal pathways to other functionalized molecules. taylorandfrancis.com Mechanistic studies could employ techniques like radical trapping and kinetic isotope effect measurements to elucidate the nature of the intermediates and transition states involved. acs.org
Exploration of Undiscovered Catalytic Applications and Systems
While the compound itself is not a catalyst, tertiary benzylic alcohols can serve as important substrates or precursors in various catalytic systems. Future research could explore the utility of this compound in this context.
One area of interest is catalytic oxidation. The selective oxidation of benzylic alcohols to the corresponding ketones is a valuable transformation. mdpi.com Research could focus on developing catalytic systems, perhaps using copper or palladium complexes, that can efficiently oxidize this compound under mild conditions, potentially using green oxidants like molecular oxygen or hydrogen peroxide. mdpi.comrsc.org
Another potential application lies in transfer hydrogenolysis, where the C-O bond of the alcohol is cleaved. Palladium-catalyzed transfer hydrogenolysis of benzylic alcohols using formic acid as a hydrogen source has been demonstrated. acs.org Applying this to this compound would yield the corresponding substituted cumene, 2-chloro-5-methylcumene.
Integration of Hybrid Experimental and Computational Methodologies
The synergy between experimental work and computational chemistry offers a powerful approach to understanding and predicting the behavior of molecules. rsc.org For this compound, this integrated approach could be particularly fruitful.
Computational models, such as those based on Density Functional Theory (DFT), can be used to predict various properties of the molecule, including its conformational preferences, electronic structure, and spectroscopic signatures. scienceopen.com For instance, computational methods have been successfully used to predict the pKa of substituted phenols, and similar approaches could be adapted for this alcohol. mdpi.com
Experimental techniques like Fourier Transform Infrared (FTIR) spectroscopy could be used to study intermolecular interactions, such as hydrogen bonding, in the liquid or solid state. nih.gov These experimental results can then be compared with computational simulations to build a more complete picture of the molecule's supramolecular chemistry. rsc.orgresearchgate.net This combined approach can accelerate the discovery of new applications by providing a deeper understanding of the molecule's fundamental properties.
Design and Synthesis of Functional Analogues with Tuned Reactivity for Fundamental Chemical Studies
The systematic modification of a molecule's structure is a key strategy for tuning its properties and for probing structure-activity relationships. rsc.org The design and synthesis of functional analogues of this compound could open up new avenues for fundamental chemical research.
By varying the substituents on the aromatic ring, one can systematically alter the electronic and steric properties of the molecule. stereoelectronics.org For example, replacing the chloro group with other halogens (fluoro, bromo) or with electron-donating groups (e.g., methoxy) would modulate the electron density of the aromatic ring and influence the reactivity of the benzylic alcohol. Similarly, changing the size of the alkyl group at the 6-position would alter the steric environment around the hydroxyl group.
These analogues could be used in a variety of fundamental studies. For instance, a series of such compounds could be used to investigate the electronic effects on the rate of acid-catalyzed dehydration or on the efficiency of catalytic oxidation. cmu.edu This approach, often referred to as diverted total synthesis, allows for a deep exploration of how molecular structure dictates chemical reactivity and properties. rsc.orgmdpi.com
Q & A
Q. What are the common synthetic routes for 2-(3-Chloro-6-methylphenyl)-2-propanol?
The compound can be synthesized via:
- Grignard Reaction : Reacting 3-chloro-6-methylacetophenone with methylmagnesium bromide in anhydrous ether, followed by acid quenching to yield the tertiary alcohol .
- Reduction of Ketones : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) of 3-chloro-6-methylacetophenone under controlled hydrogen pressure .
- Substitution Reactions : Nucleophilic substitution of halogenated precursors (e.g., 2-(3-chloro-6-methylphenyl)-2-chloropropane) using hydroxide ions .
Methodological Note : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) to improve yield. Monitor via TLC or GC-MS.
Q. How is this compound characterized spectroscopically?
Key techniques include:
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for optimal separation of polar byproducts .
- Distillation : For high-purity isolation, fractional distillation under reduced pressure (bp ~200–210°C) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use SHELX programs (e.g., SHELXL) for refinement. Mount a single crystal on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths/angles and confirm the stereochemistry .
- Analysis : Compare experimental data (e.g., C-Cl bond length: ~1.73 Å) with computational models (DFT) to validate accuracy .
Table 1 : Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.21, 8.54, 12.39 |
| β (°) | 105.7 |
| R-factor | 0.032 |
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Substituent Analysis : The electron-withdrawing Cl and electron-donating CH₃ on the phenyl ring create a polarized environment, affecting nucleophilic/electrophilic sites .
- Kinetic Studies : Compare solvolysis rates (e.g., in ethanol/water) with analogs (e.g., 2-(4-Fluorophenyl)-2-propanol) to assess leaving-group ability .
Table 2 : Substituent Effects on Reactivity
| Compound | Solvolysis Rate (k, s⁻¹) |
|---|---|
| 2-(3-Cl-6-MePh)-2-propanol | 2.1 × 10⁻⁵ |
| 2-(4-F-Ph)-2-propanol | 3.8 × 10⁻⁵ |
| 2-(4-Cl-Ph)-2-propanol | 1.9 × 10⁻⁵ |
Q. How can contradictions in reported spectroscopic data be resolved?
Q. What strategies optimize biological activity assays for derivatives?
Q. How can computational modeling predict this compound’s interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
